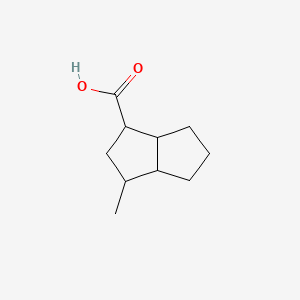
3-Methyloctahydropentalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloctahydropentalene-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of pentalene, a bicyclic hydrocarbon, and features a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloctahydropentalene-1-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method includes the catalytic hydrogenation of 3-methylpentalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
3-Methylpentalene+H2Pd/C3-Methyloctahydropentalene
Subsequent oxidation of the resulting 3-Methyloctahydropentalene with an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) yields this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyloctahydropentalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes using strong oxidizing agents.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pentalene ring can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Aplicaciones Científicas De Investigación
3-Methyloctahydropentalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a component in the formulation of advanced polymers and resins.
Mecanismo De Acción
The mechanism by which 3-Methyloctahydropentalene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Methylcyclopentane-1-carboxylic acid
- Cyclopentanecarboxylic acid
- 3-Methylcyclohexane-1-carboxylic acid
Comparison: 3-Methyloctahydropentalene-1-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts
Propiedades
Número CAS |
28645-03-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-6-5-9(10(11)12)8-4-2-3-7(6)8/h6-9H,2-5H2,1H3,(H,11,12) |
Clave InChI |
ALROYFVGHBWREY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2C1CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11999013.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)


![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)



